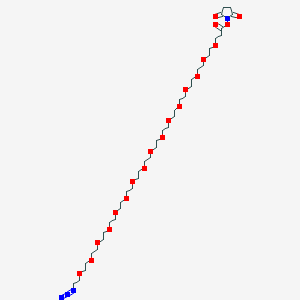
Bromo-PEG1-C2-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bromo-PEG1-C2-azide: is a heterobifunctional polyethylene glycol linker containing a bromide group and an azide group. This compound is primarily used in click chemistry and as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The azide group can react with terminal alkynes and cyclooctyne derivatives, while the bromide group can be replaced by nucleophilic reagents for bioconjugation and PEGylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromo-PEG1-C2-azide is synthesized through a series of chemical reactions involving the introduction of bromide and azide functional groups to a polyethylene glycol backbone. The typical synthetic route involves the following steps:
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The process includes strict control of reaction parameters such as temperature, pressure, and reagent concentrations to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Bromo-PEG1-C2-azide undergoes CuAAC reactions with molecules containing alkyne groups, forming stable triazole linkages.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It also reacts with molecules containing dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) groups through SPAAC reactions.
Common Reagents and Conditions:
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts.
SPAAC: No catalyst is required due to the strain-promoted nature of the reaction.
Major Products:
CuAAC: Formation of 1,2,3-triazole derivatives.
SPAAC: Formation of triazole linkages without the need for a copper catalyst
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins within cells.
- Employed in click chemistry for the efficient and selective formation of covalent bonds between molecules.
Biology:
- Utilized in bioconjugation techniques to attach biomolecules such as proteins, peptides, and nucleic acids to various surfaces or other molecules.
Medicine:
- Plays a role in drug delivery systems by enhancing the solubility and stability of therapeutic agents through PEGylation.
- Used in the development of targeted therapies, including cancer treatments, by facilitating the selective degradation of disease-related proteins.
Industry:
- Applied in the production of advanced materials and coatings with specific functional properties.
- Used in the synthesis of diagnostic agents and imaging probes for medical applications .
Mecanismo De Acción
Bromo-PEG1-C2-azide exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules.
Bromide Group:
Molecular Targets and Pathways:
Comparación Con Compuestos Similares
Azido-PEG1-Br: Similar structure but may differ in the length of the polyethylene glycol chain.
Bromo-PEG2-azide: Contains a longer polyethylene glycol chain, providing different solubility and reactivity properties.
Bromo-PEG3-azide: Further extended polyethylene glycol chain, offering additional flexibility and spacing in bioconjugation applications.
Uniqueness:
- Bromo-PEG1-C2-azide is unique due to its specific balance of hydrophilicity and reactivity, making it highly suitable for applications in click chemistry and PROTAC synthesis. Its bifunctional nature allows for versatile modifications and conjugations, enhancing its utility in various scientific and industrial applications .
Propiedades
IUPAC Name |
1-azido-2-(2-bromoethoxy)ethane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrN3O/c5-1-3-9-4-2-7-8-6/h1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBVSTNMRZMYOGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCBr)N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














